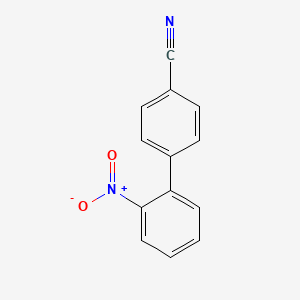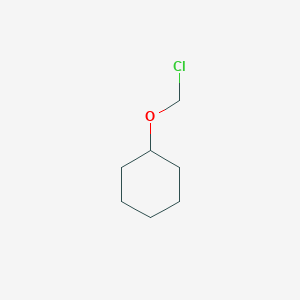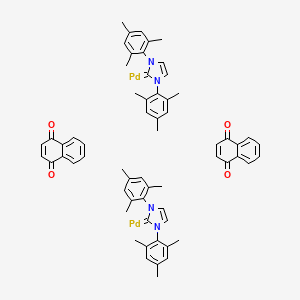
4-Cyano-2'-nitrobiphenyl
Übersicht
Beschreibung
“4-Cyano-2’-nitrobiphenyl”, also known as “2’-nitro-4-cyanobiphenyl” or “2’-CNB”, is a crystalline organic compound with the molecular formula C13H8N2O2. It is a solid substance and is used in various fields such as medical research, environmental research, and industrial research.
Synthesis Analysis
The synthesis of “4-Cyano-2’-nitrobiphenyl” involves several stages. The first stage involves the treatment of ortho-nitrobenzoic acid with potassium carbonate in various solvents at 120°C for 0.5 hours. The second stage involves the reaction of 4-Cyanochlorobenzene with 1,10-Phenanthroline and copper (I) iodide in various solvents at 160°C for 24 hours .
Chemical Reactions Analysis
“4-Cyano-2’-nitrobiphenyl” can undergo various chemical reactions. For instance, it can participate in cyanoacetylation reactions with amines to form biologically active novel heterocyclic moieties . Additionally, it can undergo a nickel-catalyzed, high atom- and step-economical reaction with cyanohydrins and aldehydes or ketones via an unprecedented “cyano-borrowing reaction” .
Physical And Chemical Properties Analysis
“4-Cyano-2’-nitrobiphenyl” is a solid substance with a molecular weight of 224.22 g/mol. It has a melting point range of 146.0 to 149.0 °C . It is slightly soluble in tetrahydrofuran .
Wissenschaftliche Forschungsanwendungen
Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine
Specific Scientific Field
This research falls under the field of Organic Chemistry .
Summary of the Application
4,5-Dicyanopyridazine (DCP) has shown surprising reactivity as a heterocyclic azadiene in inverse electron-demand Hetero Diels-Alder (HDA) reactions with different dienophiles .
Methods of Application
The use of alkenes, alkynes, and enamines as 2π electron counterparts afforded dicyanocyclohexa-1,3-dienes and substituted phthalonitriles, respectively . The use of suitable bis-dienophiles provides a general strategy for the one-pot synthesis of polycyclic carbo- and hetero-cage systems through pericyclic three-step homodomino processes .
Results or Outcomes
HDA reactions with heterocyclic dienophiles allowed direct benzoannelation: in particular, pyrrole and indole derivatives were converted to dicyano-indoles and -carbazoles . An unprecedented reactivity of DCP as a very reactive heterocyclic electrophile at the C-4 carbon was also evidenced .
Antiproliferative Activity of New 3-Cyanopyridines
Specific Scientific Field
This research falls under the field of Medicinal Chemistry .
Summary of the Application
Substituted cyanopyridines have been found to have various pharmacological activities, including antihypertensive, antipyretic, anti-inflammatory, analgesic, cardiotonic, antimicrobial, and anticancer activities .
Methods of Application
Sodium 3-oxo-3- (2-oxo-2 H -chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3- (3-oxo-3 H -benzo [f]chromen-2-yl)prop-1-en-1-olate were prepared and reacted with 2-cyano- N ’- (1-aryl (heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives .
Results or Outcomes
The pyridine derivatives 5c and 5d (IC 50 = 1.46, 7.08 µM, respectively) have promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin .
Proteomics Research
Specific Scientific Field
This research falls under the field of Proteomics .
Summary of the Application
4-Cyano-2’-nitrodiphenyl is used as a biochemical for proteomics research .
Methods of Application
The specific methods of application in proteomics research are not provided. However, proteomics typically involves the large-scale study of proteins, particularly their structures and functions. This could involve various experimental procedures including mass spectrometry, protein-protein interaction assays, and bioinformatics analyses .
Results or Outcomes
The specific results or outcomes obtained from the use of 4-Cyano-2’-nitrodiphenyl in proteomics research are not provided .
Synthesis and Chemical Properties of 2-Cyano-4-Pyrone
Summary of the Application
The synthesis and chemical properties of 2-cyano-4-pyrone, a compound similar to 4-Cyano-2’-nitrodiphenyl, have been studied .
Methods of Application
The specific methods of application in this research are not provided. However, the synthesis of organic compounds typically involves various experimental procedures including reaction setup, purification, and characterization .
Results or Outcomes
The specific results or outcomes obtained from the synthesis and study of 2-cyano-4-pyrone are not provided .
Pharmaceutical and Biological Activities of 4-Hydroxy-2-Quinolones
Summary of the Application
4-Hydroxy-2-quinolones, which are structurally similar to 4-Cyano-2’-nitrodiphenyl, have been found to have various pharmaceutical and biological activities, making them valuable in drug research and development .
Methods of Application
The specific methods of application in this research are not provided. However, the study of pharmaceutical and biological activities typically involves various experimental procedures including in vitro and in vivo assays, and bioinformatics analyses .
Results or Outcomes
The specific results or outcomes obtained from the study of 4-hydroxy-2-quinolones are not provided .
Safety And Hazards
“4-Cyano-2’-nitrobiphenyl” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust/fume/gas/mist/vapors/spray when handling this compound .
Eigenschaften
IUPAC Name |
4-(2-nitrophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15(16)17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUDBRIMDISCJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474414 | |
| Record name | 4-Cyano-2'-nitrobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-2'-nitrobiphenyl | |
CAS RN |
75898-34-9 | |
| Record name | 4-Cyano-2'-nitrobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyano-2'-nitrodiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-(1,3-Dioxolan-2-yl)ethyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1589741.png)






 (tricyclohexylphosphine)ruthenium(II)](/img/structure/B1589754.png)
![4-Chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenol](/img/structure/B1589755.png)




